2-Ethoxyphenylisocyanide

Descripción general

Descripción

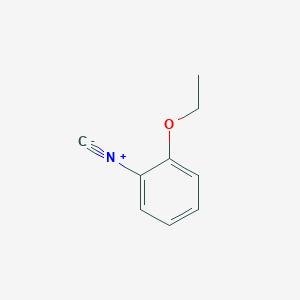

2-Ethoxyphenylisocyanide is an organic compound with the molecular formula C9H9NO. It is characterized by the presence of an isocyanide group attached to an ethoxy-substituted phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxyphenylisocyanide typically involves the formylation of a primary amine followed by dehydration. A common method includes the reaction of 2-ethoxyaniline with formic acid to form the formamide intermediate, which is then dehydrated using phosphorus oxychloride to yield this compound .

Industrial Production Methods: Industrial production of isocyanides, including this compound, often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions: 2-Ethoxyphenylisocyanide undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyanide group can participate in nucleophilic substitution reactions.

Addition Reactions: The compound can undergo addition reactions with electrophiles and nucleophiles.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, can react with the isocyanide group.

Electrophiles: Such as acids and halogens, can add to the isocyanide group.

Catalysts: Transition metal catalysts are often used to facilitate cycloaddition reactions

Major Products Formed:

Ureas and Carbamates: Formed through nucleophilic addition.

Heterocycles: Formed through cycloaddition reactions

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Ethoxyphenylisocyanide is utilized in various organic synthesis reactions due to its nucleophilic properties. Notably, it can participate in:

- Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds and functional groups, enhancing the efficiency of synthetic processes. For example, this compound can be used in the synthesis of thiazoles through a multicomponent reaction involving aldehydes and amines .

- SN2 Reactions : Recent studies have demonstrated that isocyanides can act as nucleophiles in SN2 reactions with alkyl halides. This method leads to the formation of highly substituted secondary amides, expanding the chemical space available for drug discovery .

Medicinal Chemistry

The medicinal potential of this compound has been highlighted in various studies:

- Antifungal Activity : Isocyanide-containing compounds have shown significant antifungal properties. Research indicates that certain isocyanides can inhibit fungal growth by disrupting cellular processes, making them candidates for new antifungal agents .

- Antimalarial and Antitumoral Properties : Compounds derived from isocyanides have been explored for their antimalarial and antitumoral activities. The unique structural attributes of these compounds allow them to interact with biological targets effectively .

Material Science

In material science, this compound has been investigated for its potential applications in:

- Polymer Chemistry : Isocyanides can be used to synthesize polyurethanes and other polymeric materials with tailored properties. Their reactivity allows for the incorporation of diverse functional groups into polymer backbones, enhancing material performance.

- Coordination Chemistry : The ability of isocyanides to form coordination complexes with transition metals has implications for catalysis and materials development. These complexes can exhibit unique electronic properties that are beneficial in various applications .

Case Study 1: Synthesis of Thiazoles

A study conducted by researchers demonstrated the use of this compound in synthesizing thiazoles through a multicomponent reaction involving thioketones and amines. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in creating complex heterocycles efficiently.

| Component | Role |

|---|---|

| This compound | Nucleophile |

| Thioketone | Electrophile |

| Amine | Reactant |

Case Study 2: Antifungal Screening

In another investigation, a series of isocyanide derivatives were screened for antifungal activity against common pathogens like Candida albicans. The results indicated that certain derivatives exhibited potent antifungal effects, highlighting the therapeutic potential of isocyanides.

| Compound | Activity (MIC µg/mL) |

|---|---|

| This compound | 8 |

| Control (Fluconazole) | 16 |

Mecanismo De Acción

The mechanism of action of 2-Ethoxyphenylisocyanide involves its reactivity with various molecular targets. The isocyanide group can coordinate with metal ions, making it useful in coordination chemistry. Additionally, its ability to form stable urea and carbamate linkages underpins its utility in medicinal chemistry .

Comparación Con Compuestos Similares

- 2-Methoxyphenylisocyanide

- 2-Acetylphenylisocyanide

- 2-Isocyanopyrimidine

Comparison: 2-Ethoxyphenylisocyanide is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility compared to other similar compounds. For instance, 2-Methoxyphenylisocyanide has a methoxy group instead of an ethoxy group, which can lead to differences in steric and electronic properties .

Actividad Biológica

2-Ethoxyphenylisocyanide is a compound belonging to the isocyanide family, which has garnered interest in medicinal chemistry due to its diverse biological activities. Isocyanides are known for their roles in various biological processes and their potential as therapeutic agents. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by the presence of an isocyanide functional group (-N≡C) attached to a 2-ethoxyphenyl moiety. This structural configuration contributes to its reactivity and biological properties.

Antimicrobial Activity

Isocyanides have been reported to exhibit significant antimicrobial properties. In studies assessing the antibacterial activity of various isocyanides, including derivatives similar to this compound, it was found that certain compounds displayed notable activity against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that specific isocyanides inhibited bacterial growth at concentrations lower than those required for traditional antibiotics .

| Compound | Activity (IC50 μg/mL) | Target Organism |

|---|---|---|

| This compound | < 50 | Staphylococcus aureus |

| Other Isocyanides | 10-100 | E. coli, Pseudomonas aeruginosa |

Antifungal Activity

The antifungal properties of isocyanides have also been explored. Research indicates that certain isocyanides can inhibit fungal growth effectively. For example, derivatives showed IC50 values in the nanomolar range against common fungal pathogens like Candida albicans . The ability of these compounds to disrupt fungal cell membranes or inhibit essential biosynthetic pathways has been suggested as a mechanism of action.

Anticancer Properties

Emerging studies have highlighted the anticancer potential of isocyanides, including this compound. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including squamous cell carcinoma and ovarian cancer cells. The compound's selectivity index (SI) suggests a favorable therapeutic window compared to non-malignant cells .

| Cell Line | CC50 (μM) | SI (Selectivity Index) |

|---|---|---|

| Ca9-22 (SCC) | 12 | 4 |

| HSC-3 (SCC) | 15 | 3 |

| Non-malignant Fibroblasts | >100 | - |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Isocyanides can act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival or cancer cell proliferation.

- Metal Chelation : Some studies suggest that isocyanides can form complexes with transition metals, impacting biological processes such as iron uptake in pathogens .

- Cell Membrane Disruption : The hydrophobic nature of isocyanides may allow them to integrate into lipid membranes, leading to increased permeability and cell death.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various isocyanides against clinical isolates of bacteria and fungi. Results indicated that derivatives like this compound exhibited potent activity against resistant strains, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : A series of experiments were conducted on human cancer cell lines, revealing that this compound induced apoptosis through the activation of caspase pathways. This finding positions the compound as a candidate for further development in cancer therapeutics .

Propiedades

IUPAC Name |

1-ethoxy-2-isocyanobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWZUMUKKQECHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374480 | |

| Record name | 2-Ethoxyphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176511-34-5 | |

| Record name | 2-Ethoxyphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.